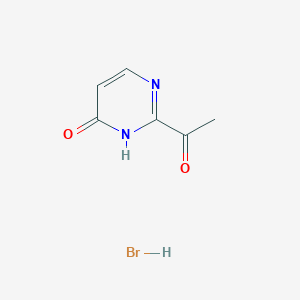

2-Acetyl-1H-pyrimidin-6-one;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Acetyl-1H-pyrimidin-6-one;hydrobromide” is a compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidin-2(1H)-ones can be achieved through a green and simple ‘one-pot’ electrochemical off–on approach. This method does not require any catalyst, oxidant, or toxic reagent. The desired products are obtained in moderate to good yields after the stepwise ‘one-pot’ reaction .Molecular Structure Analysis

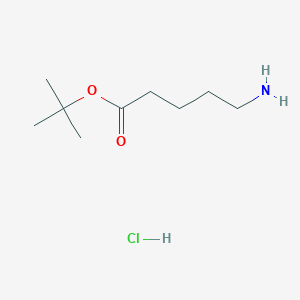

The molecular formula of “2-Acetyl-1H-pyrimidin-6-one;hydrobromide” is C6H7BrN2O2 . It has a complexity of 240, a rotatable bond count of 1, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Chemical Reactions Analysis

Pyrimidin-2(1H)-ones can be synthesized through a stepwise ‘one-pot’ reaction. The results of control experiments and cyclic voltammetry indicated that the electrooxidation of DHPMs might proceed via a two-step process losing two-electrons and two-protons by absorption control with radical intermediates .Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines also exhibit antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antimicrobial Applications

Pyrimidines have been found to have antimicrobial effects, making them potentially useful in combating various types of bacterial infections .

Antiviral Applications

Research has shown that pyrimidines can have antiviral effects. This makes them a potential area of study for the development of new antiviral medications .

Antitumor Applications

Pyrimidines have been found to have antitumor effects, suggesting potential applications in cancer treatment .

Antidepressant Applications

Some pyrimidines have been found to have antidepressant effects, suggesting potential applications in the treatment of depression .

Mechanism of Action

Target of Action

The primary targets of 2-Acetyl-1H-pyrimidin-6-one;hydrobromide, a pyrimidine derivative, are certain vital inflammatory mediators . These include prostaglandin E2 , inducible nitric oxide synthase , tumor necrosis factor-α , nuclear factor κB , leukotrienes , and some interleukins . These targets play a crucial role in the body’s inflammatory response .

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a reduction of the inflammatory response

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation . By inhibiting key inflammatory mediators, it disrupts the normal progression of the inflammatory response . The downstream effects of this disruption include a reduction in inflammation and associated symptoms .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve a reduction in inflammation . By inhibiting key inflammatory mediators, the compound can reduce inflammation and associated symptoms .

Future Directions

properties

IUPAC Name |

2-acetyl-1H-pyrimidin-6-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.BrH/c1-4(9)6-7-3-2-5(10)8-6;/h2-3H,1H3,(H,7,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGQHFAMFQVGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=O)N1.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2910989.png)

![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2910996.png)

![2-(2-bromophenyl)-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2910999.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2911002.png)

![2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B2911008.png)